molecular formula C12H17NO2 B8757823 (2,6-Dimethyl-phenyl)-carbamic acid propyl ester

(2,6-Dimethyl-phenyl)-carbamic acid propyl ester

Cat. No. B8757823
M. Wt: 207.27 g/mol
InChI Key: BLUMZHQKLVYPPP-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

2,6-Dimethyl-aniline (3.0 mL) and propyl chloroformate (4.1 mL) were dissolved in acetonitrile (15 mL) and heated to 150° C. for 10 minutes in a sealed microwave process vial. The reaction mixture was concentrated in vacuo to furnish 4.79 g (95% yield) of the title compound as a brown solid. The crude product was used without further purification.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].Cl[C:11]([O:13][CH2:14][CH2:15][CH3:16])=[O:12]>C(#N)C>[CH2:14]([O:13][C:11](=[O:12])[NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1])[CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
4.1 mL
Type
reactant
Smiles
ClC(=O)OCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC)OC(NC1=C(C=CC=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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